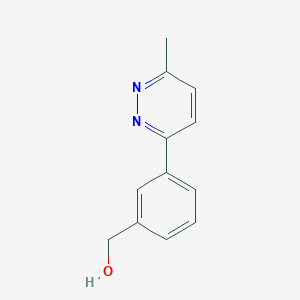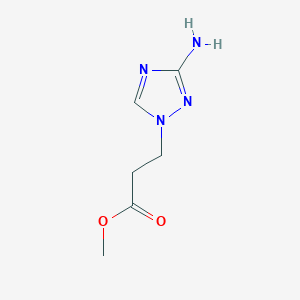
7-(3-(3,4-dimethylphenoxy)-2-hydroxypropyl)-8-((furan-2-ylmethyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-(3-(3,4-dimethylphenoxy)-2-hydroxypropyl)-8-((furan-2-ylmethyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C22H25N5O5 and its molecular weight is 439.472. The purity is usually 95%.
BenchChem offers high-quality 7-(3-(3,4-dimethylphenoxy)-2-hydroxypropyl)-8-((furan-2-ylmethyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(3-(3,4-dimethylphenoxy)-2-hydroxypropyl)-8-((furan-2-ylmethyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Receptor Affinity and Psychotropic Potential
- Receptor Affinity and Psychotropic Activity: A study focused on the design of new series of derivatives of 1,3-dimethyl-3,7-dihydropurine-2,6-dione, which includes compounds structurally related to 7-(3-(3,4-dimethylphenoxy)-2-hydroxypropyl)-8-((furan-2-ylmethyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione. These compounds exhibited potential as 5-HT1A, 5-HT2A, and 5-HT7 receptor ligands, showing antidepressant-like and anxiolytic-like activity in animal models (Chłoń-Rzepa et al., 2013).
Synthesis and Biological Activities
- Synthesis and Biological Evaluation: A research on the synthesis of purino[7,8-g]-6-azapteridines and [1,2,4]triazino-[3,2-f]purines, related to the queried compound, assessed their antitumor activity and vascular relaxing effects. Some of these synthesized compounds displayed interesting biological activities, though none showed potent activity (Ueda et al., 1987).
Physicochemical and Biological Properties
- Physicochemical and Biological Investigation: A study developed methods for synthesizing 8-amino-7-(2-hydroxy-2phenylethyl)-3-methylxanthines, which are structurally related to the compound . These derivatives were analyzed for their physicochemical and biological properties, particularly focusing on their antimicrobial and antiviral activities (Romanenko et al., 2016).
Antimicrobial and Antifungal Activity
- Antimicrobial and Antifungal Potential: Research on purine derivatives, such as the compound , has shown their utility as antiviral agents. Investigations into new antimicrobial and antiviral agents among purine derivatives are justified and promising, with some compounds displaying significant antimicrobial and antifungal activities (Romanenko et al., 2016).
Anti-Inflammatory and Analgesic Properties
- Analgesic Activity of Derivatives: A study focused on the analgesic properties of a group of derivatives related to the queried compound. It found that several of the tested compounds showed significant analgesic activity, indicating their potential as new analgesic and anti-inflammatory agents (Zygmunt et al., 2015).
Crystal Structure Analysis
- Crystal Structure Examination: Investigations into the crystal structure of similar compounds have provided insights into their molecular conformation and potential interaction mechanisms, which are crucial for understanding their biological activities (Karczmarzyk et al., 1995).
properties
IUPAC Name |
7-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]-8-(furan-2-ylmethylamino)-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O5/c1-13-6-7-16(9-14(13)2)32-12-15(28)11-27-18-19(26(3)22(30)25-20(18)29)24-21(27)23-10-17-5-4-8-31-17/h4-9,15,28H,10-12H2,1-3H3,(H,23,24)(H,25,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCHLJPROHBAOGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(CN2C3=C(N=C2NCC4=CC=CO4)N(C(=O)NC3=O)C)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(3-(3,4-dimethylphenoxy)-2-hydroxypropyl)-8-((furan-2-ylmethyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl (1R,5S,7s)-7-(((benzyloxy)carbonyl)amino)-9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B2711195.png)
![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2711197.png)
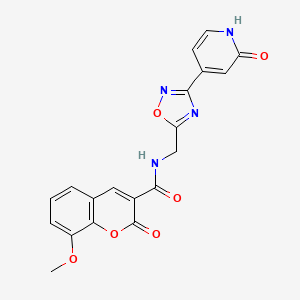
![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B2711201.png)
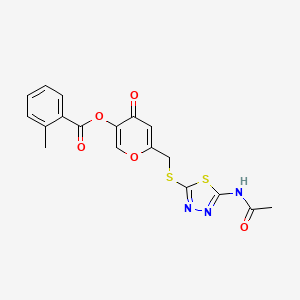
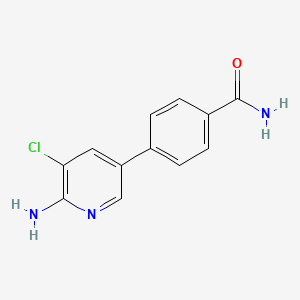
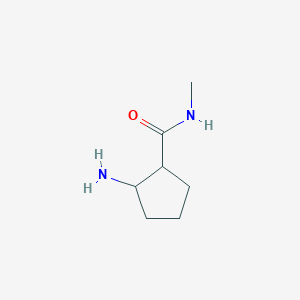
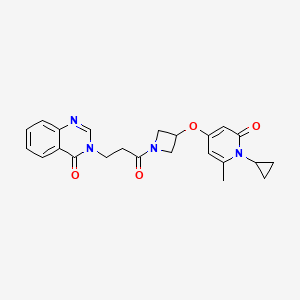
![N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2711208.png)
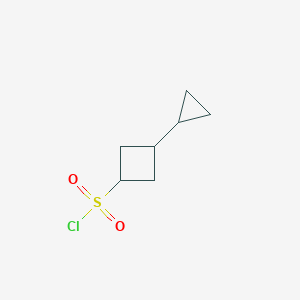
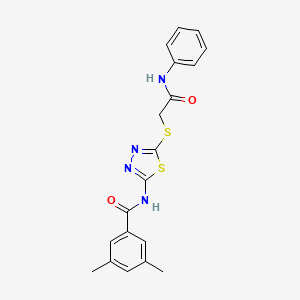
![4-[3-(Dimethylamino)benzoyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one](/img/structure/B2711215.png)
